molecular formula C8H6ClNO3 B3375399 Methyl 4-chloro-6-formylpyridine-2-carboxylate CAS No. 109880-44-6

Methyl 4-chloro-6-formylpyridine-2-carboxylate

Cat. No.: B3375399
CAS No.: 109880-44-6
M. Wt: 199.59 g/mol
InChI Key: WAAHQQRGGDPHRO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-formylpyridine-2-carboxylate is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-formylpyridine-2-carboxylate can be synthesized through various methods. One common method involves the reaction of 4-chloro-2,6-diformylpyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-6-formylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-formylpyridine-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-formylpyridine-2-carboxylate is unique due to the presence of both a formyl group and a chlorine atom on the pyridine ring.

Properties

IUPAC Name

methyl 4-chloro-6-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHQQRGGDPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555583
Record name Methyl 4-chloro-6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-44-6
Record name Methyl 4-chloro-6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-6-formylpyridine-2-carboxylate
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Methyl 4-chloro-6-formylpyridine-2-carboxylate
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Methyl 4-chloro-6-formylpyridine-2-carboxylate

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